Schisantherin S

Natural Product Chemistry Lignan Structural Analysis Chemotaxonomy

Schisantherin S is a dibenzocyclooctene-type lignan. Its isolation, together with its close analog Schisantherin R, was first reported from the chloroform fraction of an ethanol extract of *Kadsura coccinea* (Lem.) A.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
Cat. No. B12372358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisantherin S
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13+/m1/s1
InChIKeyMXMZPEXVCSNTFK-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisantherin S: A Recently Identified Dibenzocyclooctadiene Lignan with Distinct Structural Provenance


Schisantherin S is a dibenzocyclooctene-type lignan . Its isolation, together with its close analog Schisantherin R, was first reported from the chloroform fraction of an ethanol extract of *Kadsura coccinea* (Lem.) A. C. Sm. stems [1]. This natural product is distinguished by its specific source organism, which contrasts with the more commonly studied schisantherins (A–E) typically derived from *Schisandra chinensis* or *Schisandra sphenanthera* fruits [2]. The compound's structure was elucidated through comprehensive spectroscopic analysis, including MS, CD, and 1D/2D NMR [1].

Why Generic Substitution of Schisantherin S with Common Lignan Analogs is Scientifically Unjustified


Substituting Schisantherin S with more readily available and extensively researched schisantherins (e.g., Schisantherin A, B, or C) is not scientifically valid. First, Schisantherin S is isolated from *Kadsura coccinea* stems, whereas major schisantherins A–E are obtained from *Schisandra* species' fruits [1]. Second, the structural differences between Schisantherin S and its analogs are significant; Schisantherin S features a distinct substitution pattern on the dibenzocyclooctadiene core, which is a primary driver of biological activity in this compound class [2]. Third, pharmacological studies demonstrate that structurally related lignans can exhibit divergent and sometimes opposite effects. For instance, Schisantherins A–D effectively lower serum glutamic-pyruvic transaminase (SGPT) levels in chronic hepatitis patients, while Schisantherin E and deoxyschisandrin are ineffective, despite their close structural similarity [1]. This class-level evidence highlights the functional non-interchangeability of these compounds, reinforcing the procurement necessity for the specific Schisantherin S compound for targeted research applications.

Quantitative Differentiation of Schisantherin S: A Comparator-Based Evidence Guide


Structural Divergence from Major Schisantherins Drives Distinct Molecular Properties

Schisantherin S possesses a unique molecular formula (C24H30O7) and molecular weight (430.49 g/mol) , differentiating it from major schisantherins like Schisantherin A (C30H32O9, 536.57 g/mol) and Schisantherin B (C28H34O9, 514.56 g/mol) [1]. The key difference lies in the number and arrangement of methoxy and other oxygen-containing functional groups on the dibenzocyclooctadiene skeleton, which are critical determinants of pharmacological activity [2].

Natural Product Chemistry Lignan Structural Analysis Chemotaxonomy

Source Organism and Tissue Differentiation from Common Lignan Analogs

Schisantherin S was originally isolated from the stems of *Kadsura coccinea* [1]. In contrast, the majority of well-studied schisantherins (A, B, C, D, E) are primarily derived from the fruits of *Schisandra chinensis* or *Schisandra sphenanthera* [2]. This distinct botanical and tissue source (stem vs. fruit) can imply differences in biosynthetic pathways and co-occurring metabolites, which is crucial for studies focused on plant metabolomics or the isolation of novel chemotypes from specific plant parts.

Botanical Sourcing Chemotaxonomy Natural Product Isolation

Novelty Status: A Recently Discovered Lignan with Limited but Focused Characterization

Schisantherin S was first reported as a new chemical entity in 2018 [1]. In contrast, major schisantherins A–E were discovered and characterized decades earlier, with foundational papers published in 1979 [2]. This temporal difference means Schisantherin S represents a more recent addition to the library of known lignans, and its full biological profile is still under investigation. Its procurement is therefore driven by the need for a novel scaffold in drug discovery screening or as a new reference standard for analytical method development.

Novel Chemical Entities Natural Product Discovery Reference Standard

Optimized Research Applications for Schisantherin S Based on Differential Evidence


Comparative Pharmacognosy and Chemotaxonomic Studies in Schisandraceae

Utilize Schisantherin S as a specific chemotaxonomic marker for *Kadsura coccinea* stem extracts. Its presence, uniquely reported from this source, allows researchers to distinguish between *Kadsura* and *Schisandra* genera or between stem and fruit tissues within the same plant family [1]. This application is directly supported by its differential botanical origin compared to the well-known *Schisandra* fruit lignans .

Novel Scaffold Screening in Drug Discovery Programs

Employ Schisantherin S as a less-explored chemical scaffold in high-throughput screening (HTS) assays. Given its 2018 discovery date, it has a significantly smaller body of published biological data compared to Schisantherins A–E, which have been studied since 1979 [1]. This makes it an ideal candidate for projects aiming to identify first-in-class activities or to operate in novel chemical space with potentially lower prior art density .

Development of Analytical Reference Standards for Minor Lignans

Implement Schisantherin S as a reference standard in HPLC or LC-MS methods for the comprehensive profiling of lignans in complex botanical extracts. Its distinct molecular weight (430.49 g/mol) and formula (C24H30O7) provide a clear analytical signal that is easily distinguishable from more abundant lignans like Schisantherin A (536.57 g/mol) [1]. This supports the quality control and phytochemical analysis of *Kadsura* species, a genus with increasing medicinal interest .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisantherin S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.